1-(叔丁氧羰基)-4-环丙基哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

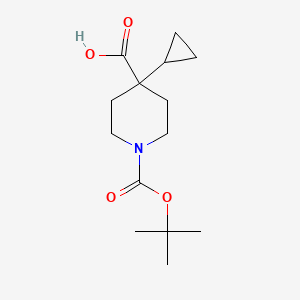

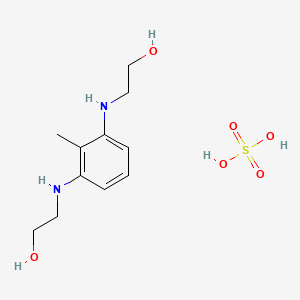

“1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is a chemical compound with the empirical formula C14H25NO4 . It is a clear and nearly colorless to pale yellow liquid at room temperature . This compound is a type of room-temperature ionic liquid derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .

Synthesis Analysis

The synthesis of “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” involves the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs). The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is characterized by the presence of a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl group .

Chemical Reactions Analysis

The “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” has been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Physical And Chemical Properties Analysis

The “1-(Tert-butoxycarbonyl)-4-cyclopropylpiperidine-4-carboxylic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . It has an empirical formula of C14H25NO4 and a molecular weight of 271.35 .

科学研究应用

化学反应性和合成

叔丁氧羰基化试剂:该化合物可用作酚和芳香羧酸等含酸性质子的底物的叔丁氧羰基化试剂,在温和条件下无需碱即可有效发挥作用 (Saito, Ouchi, & Takahata, 2006)。

环丙烷类似物的合成:它用于合成苯丙氨酸的受限环丙烷类似物,在环丙烷化过程中表现出完全的立体选择性 (Jiménez, López, Oliveros, & Cativiela, 2001)。

立体选择性合成:该化合物有助于非天然氨基酸开发的关键中间体氮杂双环己烷-羧酸的立体选择性合成 (Bakonyi 等人,2013)。

结构和构象分析

晶体和分子结构:对该化合物的衍生物(如 1-氨基环丙烷羧酸)进行 X 射线分析,揭示了它们的分子结构、构象和分子间氢键的见解 (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003)。

构象分析:使用分子力学方法的研究表明,各种构象受氢键的影响,这对于理解这些分子的化学行为至关重要 (Cetina 等人,2003)。

药物和化学应用

抗菌活性:已合成该化合物的衍生物以筛选抗菌活性,其中一些对细菌菌株表现出显着的功效 (Song, Ma, & Zhu, 2015)。

化学合成:该化合物用于各种二肽苯胺的化学合成,突出了其在有机化学中的多功能性 (Schutkowski, Mrestani-Klaus, & Neubert, 2009)。

安全和危害

作用机制

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The proposed mechanism includes the following steps: attack of the 2-position of imidazolium ionic liquid by CTPA to give phosphonium intermediate, formation of acyloxyphosphonium from the protected amino acid anion and generation of hydrosulphide . This process enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis. The Boc group is one of the more widely used amine protecting groups in peptide synthesis . The use of Boc-protected amino acids in peptide chemistry allows for efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Result of Action

The result of the compound’s action is the formation of dipeptides in satisfactory yields . This is achieved through the enhancement of amide formation in the Boc-AAILs without the addition of base .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and solvent. The compound has been used in peptide synthesis under room temperature conditions . The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

属性

IUPAC Name |

4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15,11(16)17)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGQCXJWRBSFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Bromo-7H-benzo[c]carbazole](/img/structure/B585168.png)

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)